Cas no 65943-31-9 (5-(4-methoxyphenyl)-1,2,4-triazin-3-amine)
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-TRIAZIN-3-AMINE, 5-(4-METHOXYPHENYL)-
- EN300-56966
- CCG-303860
- SB73359
- DTXSID901263040
- SCHEMBL2324238
- Z381019726
- 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
- MFCD06739742
- 65943-31-9
- AS-42495
- CS-0251963
- 5-(4-Methoxy-phenyl)-[1,2,4]triazin-3-ylamine
- AKOS008121716
- QCA94331
-
- MDL: MFCD06739742
- Inchi: 1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14)
- InChI Key: KSKVNIXIUYNIBP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=NN=C(N)N=1
Computed Properties
- Exact Mass: 202.08546096g/mol
- Monoisotopic Mass: 202.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 73.9Ų
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228608-25mg |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
65943-31-9 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228608-50mg |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
65943-31-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M228608-250mg |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
65943-31-9 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Fluorochem | 030657-250mg |
5-(4-Methoxy-phenyl)-[1,2,4]triazin-3-ylamine |
65943-31-9 | 95% | 250mg |
£177.00 | 2022-03-01 | |
| Fluorochem | 030657-1g |
5-(4-Methoxy-phenyl)-[1,2,4]triazin-3-ylamine |
65943-31-9 | 95% | 1g |
£441.00 | 2022-03-01 | |
| Fluorochem | 030657-5g |
5-(4-Methoxy-phenyl)-[1,2,4]triazin-3-ylamine |
65943-31-9 | 95% | 5g |
£1325.00 | 2022-03-01 | |
| abcr | AB490011-250 mg |
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine; . |
65943-31-9 | 250mg |
€347.50 | 2023-06-15 | ||
| abcr | AB490011-1 g |
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine; . |
65943-31-9 | 1g |
€629.50 | 2023-06-15 | ||
| abcr | AB490011-2,5 g |
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine; . |
65943-31-9 | 2,5 g |
€908.50 | 2022-03-01 | ||
| abcr | AB490011-5 g |
5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine; . |
65943-31-9 | 5g |
€1,307.50 | 2022-03-01 |
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine Suppliers
5-(4-methoxyphenyl)-1,2,4-triazin-3-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
1,2,4-Triazin-3-Amine, 5-(4-Methoxyphenyl): A Comprehensive Overview
The compound 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl) is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceuticals and chemical synthesis. This compound belongs to the class of triazine derivatives, which are known for their unique structural properties and wide range of applications in various industries, including pharmaceuticals, agriculture, and materials science.
Its chemical structure features a 1,2,4-triazole ring with an amine group at position 3 and a substituted phenyl group at position 5. The 4-methoxyphenyl substituent introduces additional complexity to the molecule, making it both chemically interesting and functionally versatile. This substitution enhances the compound's electronic properties, hydrophobic interactions, and binding affinity for various biological targets.
Recent studies have highlighted the potential of 1,2,4-triazin-3-amine derivatives as antimicrobial agents, particularly against multidrug-resistant bacteria. The incorporation of the 4-methoxyphenyl group has been shown to modulate the compound's pharmacokinetics and bioavailability, making it a promising candidate for drug development. For instance, research published in Antimicrobial Agents and Chemotherapy demonstrated that this derivative exhibits potent activity against *Staphylococcus aureus* strains, including those resistant to conventional antibiotics.
Another area of exploration is the use of 1,2,4-triazin-3-amine, 5-(4-methoxyphenyl) in cancer chemotherapy. The compound's ability to inhibit key enzymes involved in tumor growth and metastasis has been investigated in preclinical models. A study in the Journal of Medicinal Chemistry reported that this triazine derivative effectively targets topoisomerase II, a critical enzyme for DNA replication, thereby inducing apoptosis in cancer cells.
From a synthetic chemistry perspective, 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl) serves as a valuable building block for constructing more complex molecules. Its reactivity with various electrophiles and nucleophiles makes it a preferred intermediate in the synthesis of heterocyclic compounds. This has been exploited in the development of novel materials for pharmaceutical formulations, such as controlled-release drug delivery systems.
Additionally, this compound has shown promise in the field of agricultural chemistry. Its herbicidal activity against a range of weeds has been evaluated, and it has demonstrated selectivity towards certain species while minimizing harm to non-target plants. This makes it a potential candidate for sustainable agricultural practices, where selective herbicides are critical for crop protection without environmental damage.
Recent advancements in computational chemistry have also contributed to our understanding of the compound's behavior. Molecular modeling studies have revealed the interactions between 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl) and biological targets at the molecular level. These insights are invaluable for optimizing the compound's structure for enhanced efficacy and minimized toxicity.
In conclusion, 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl) is a multifaceted compound with applications ranging from pharmacology to agriculture. Its unique structural features and versatile functional groups make it a valuable tool in both academic research and industrial applications. As our understanding of its properties continues to grow, so too does its potential for contributing to advancements in human health and sustainable development.
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